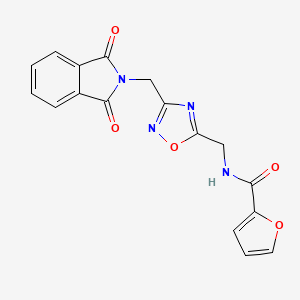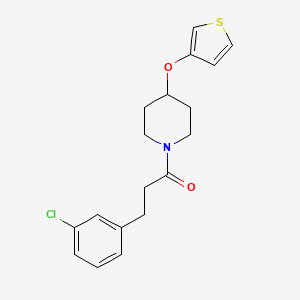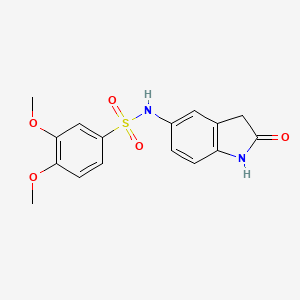![molecular formula C20H22N4O B2380027 [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone CAS No. 2309585-73-5](/img/structure/B2380027.png)
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone is a complex organic compound that features a piperidine ring, a pyrazole ring, and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diamines.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Coupling Reactions: The final step involves coupling the pyrazole, piperidine, and pyrrole rings through a series of condensation reactions, often using reagents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound is employed in chemical biology to probe the function of specific proteins and enzymes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用機序
The mechanism of action of [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine, which is known for its antioxidant properties.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as celecoxib, a nonsteroidal anti-inflammatory drug.
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as indole, which is a core structure in many natural products and pharmaceuticals.
Uniqueness
What sets [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and other scientific research fields.
特性
IUPAC Name |
[2-(2-methylpyrazol-3-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-22-18(11-12-21-22)19-6-2-3-15-24(19)20(25)16-7-9-17(10-8-16)23-13-4-5-14-23/h4-5,7-14,19H,2-3,6,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOHDQINKAWZLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2379947.png)


![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2379953.png)

![5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2379956.png)
![(3aS,6aalpha)-Hexahydrocyclopenta[b]pyrrole-3aalpha(3H)-carboxylic acid ethyl ester](/img/structure/B2379957.png)



![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide](/img/structure/B2379966.png)
